molecular formula C15H20N2O5 B1453026 4-methoxy-6,7-bis(2-methoxyethoxy)quinazoline CAS No. 1312937-41-9

4-methoxy-6,7-bis(2-methoxyethoxy)quinazoline

Cat. No.: B1453026
CAS No.: 1312937-41-9
M. Wt: 308.33 g/mol
InChI Key: YPVDVZLVFQPRHS-UHFFFAOYSA-N
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Description

4-methoxy-6,7-bis(2-methoxyethoxy)quinazoline is a chemical compound known for its significant role in medicinal chemistry. It is a derivative of quinazoline, a heterocyclic aromatic organic compound. This compound is particularly notable for its application in the synthesis of various pharmaceutical agents, especially those targeting cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6,7-bis(2-methoxyethoxy)quinazoline typically involves multiple steps. One common method starts with the reaction of 3,4-dihydroxybenzaldehyde with a bromo derivative of ethyl methyl ether to obtain 3,4-bis(2-methoxyethoxy)benzaldehyde. This intermediate is then converted to 3,4-bis(2-methoxyethoxy)benzonitrile, which undergoes further nitration to yield 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile. Reduction of the nitro group results in 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile, which is then formylated to produce N’-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine. Finally, coupling this formamidine with 3-ethynylaniline gives the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and reactant ratios to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-6,7-bis(2-methoxyethoxy)quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various quinazoline derivatives, which can be further utilized in pharmaceutical synthesis.

Scientific Research Applications

4-methoxy-6,7-bis(2-methoxyethoxy)quinazoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: A well-known tyrosine kinase inhibitor with a similar structure, used in cancer treatment.

    Gefitinib: Another EGFR inhibitor with structural similarities, also used in oncology.

    Lapatinib: Targets both EGFR and HER2, used in breast cancer treatment.

Uniqueness

4-methoxy-6,7-bis(2-methoxyethoxy)quinazoline is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct pharmacological properties. Its methoxyethoxy groups enhance its solubility and bioavailability, making it a valuable compound in drug development .

Properties

IUPAC Name

4-methoxy-6,7-bis(2-methoxyethoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-18-4-6-21-13-8-11-12(16-10-17-15(11)20-3)9-14(13)22-7-5-19-2/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVDVZLVFQPRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)OC)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601253688
Record name 4-Methoxy-6,7-bis(2-methoxyethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312937-41-9
Record name 4-Methoxy-6,7-bis(2-methoxyethoxy)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312937-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-6,7-bis(2-methoxyethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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